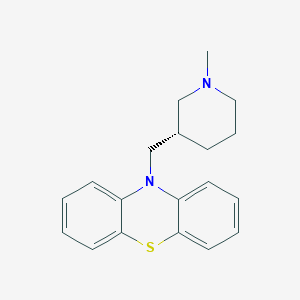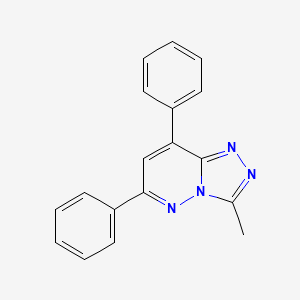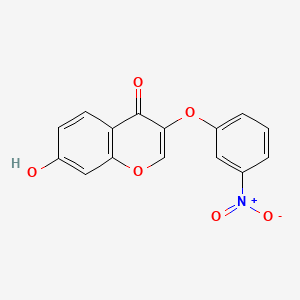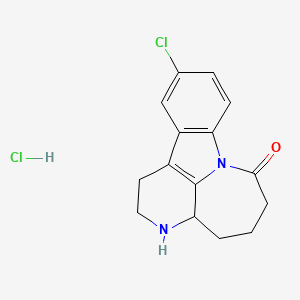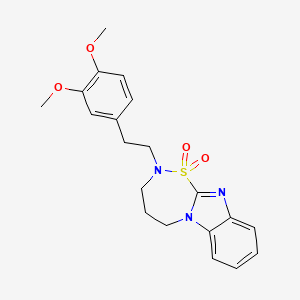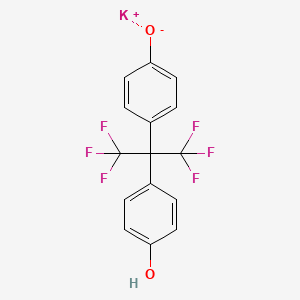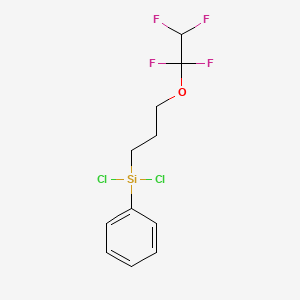
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a dimethylamino group, a cinnamylidene moiety, and an azulenylium core, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves several steps. The key synthetic route includes the condensation of 4-(dimethylamino)cinnamaldehyde with 1,2,3,4-tetrahydro-5-isopropyl-3,8-dimethylazulene in the presence of a suitable catalyst. The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azulenylium core.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of organic reaction mechanisms and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can influence cellular processes by altering the function of key proteins.
Comparison with Similar Compounds
1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate can be compared with other similar compounds, such as:
- 1-[4-(dimethylamino)benzylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate
- 1-[4-(dimethylamino)phenyl]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate
These compounds share structural similarities but differ in the nature of the substituents on the azulenylium core. The unique combination of the dimethylamino group and the cinnamylidene moiety in 1-[4-(dimethylamino)cinnamylidene]-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate contributes to its distinct chemical and biological properties.
Properties
CAS No. |
90550-85-9 |
|---|---|
Molecular Formula |
C26H30ClNO4 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
4-[(E,3E)-3-(3,8-dimethyl-5-propan-2-yl-2,3a-dihydroazulen-2-ylium-1-ylidene)prop-1-enyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C26H30N.ClHO4/c1-18(2)22-13-10-19(3)26-23(16-20(4)25(26)17-22)9-7-8-21-11-14-24(15-12-21)27(5)6;2-1(3,4)5/h7-15,17-18,25H,1-6H3;(H,2,3,4,5)/q+1;/p-1/b8-7+,23-9+; |
InChI Key |
ADGBGBLFRGSMBD-BWLOTUBYSA-M |
Isomeric SMILES |
CC1=C\2C(C=C(C=C1)C(C)C)C(=[C+]/C2=C\C=C\C3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=C2C(C=C(C=C1)C(C)C)C(=[C+]C2=CC=CC3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


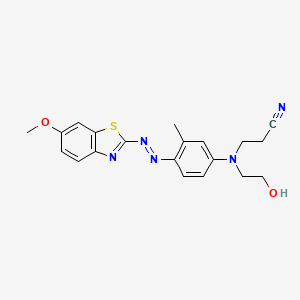
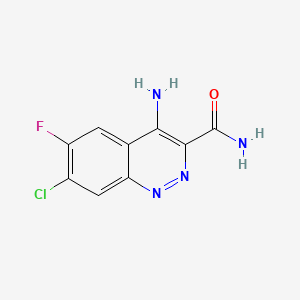
![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
